molecular formula C6H11NO6 B570526 β-D-Glucopyranuronosylamine CAS No. 163659-65-2

β-D-Glucopyranuronosylamine

Cat. No.: B570526
CAS No.: 163659-65-2
M. Wt: 193.155
InChI Key: GUBZNLBDQBXDQM-CIOUUCGESA-N
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Description

β-D-Glucopyranuronosylamine is a glycosylamine derivative of D-glucuronic acid that serves as a versatile and key intermediate in synthetic carbohydrate chemistry . Its primary research value lies in its role as a foundational building block for the synthesis of various glycoconjugates, including glycopeptides, glycopolymers, and glycolipids, often without the need for cumbersome protective group chemistry . This makes it an invaluable tool for chemists developing new synthetic pathways. The compound is synthesized in aqueous solution from sodium D-glucuronate using ammonia or volatile ammonium salts, with reaction kinetics and yields being highly dependent on specific conditions such as temperature and reagent concentration . Optimized microwave-assisted synthesis methods have also been developed to accelerate this amination process, significantly reducing reaction times . In applied research, glycosylamine-based amphiphiles derived from similar carbohydrates have demonstrated significant potential in the development of artificial cells, drug delivery systems, and microreactors due to their ability to self-assemble into vesicular structures that can encapsulate various molecules and host biochemical reactions . This positions this compound as a critical reagent for advancing studies in biomimetic chemistry and material science. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

163659-65-2

Molecular Formula

C6H11NO6

Molecular Weight

193.155

IUPAC Name

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1

InChI Key

GUBZNLBDQBXDQM-CIOUUCGESA-N

SMILES

C1(C(C(OC(C1O)N)C(=O)O)O)O

Synonyms

1-Amino-1-deoxy-β-D-glucopyranuronic Acid

Origin of Product

United States

Synthetic Methodologies for β D Glucopyranuronuronosylamine and Its Analogs

Chemical Synthesis Approaches

Aqueous Solution Synthesis from D-Glucuronate Precursors

A significant route to β-D-glucopyranuronosylamine involves the reaction of D-glucuronate precursors in an aqueous solution. researchgate.net A systematic investigation has been conducted on the synthesis of this compound in water, where sodium D-glucuronate is reacted with ammonia (B1221849) and/or volatile ammonium (B1175870) salts. researchgate.net This reaction yields a mixture of this compound and ammonium N-β-D-glucopyranuronosyl carbamate (B1207046). researchgate.net The rate of this conversion is highly dependent on the specific experimental conditions employed. researchgate.net

Kinetic Studies of Formation and Anomerization Processes

Kinetic studies reveal that the formation of this compound from sodium D-glucuronate is a dynamic process. The reaction proceeds through the formation of intermediate species, which then convert to the final glycosylamine and carbamate products. researchgate.net The concentrations of ammonia and/or ammonium salts play a crucial role in the reaction rate, with higher concentrations generally leading to a faster conversion. researchgate.net At equilibrium in water at 30°C, the mole fraction of the α-anomer, α-D-glucopyranuronosylamine/carbamate, is found to be approximately 7-8%. researchgate.netresearchgate.net The reaction involving sodium D-glucuronate is observed to be surprisingly faster, by a factor of 4 to 8, than the corresponding reaction with D-glucose. researchgate.net

Influence of Aminating Agents and Reaction Conditions

The choice of aminating agent and the reaction conditions significantly impact the yield and rate of this compound synthesis. Various combinations of ammonia and volatile ammonium salts have been studied. cdnsciencepub.com The use of saturated ammonium carbamate has been shown to produce the fastest reaction rates and the highest final yields of the desired this compound/carbamate mixture. researchgate.netresearchgate.net In fact, most tested protocols using different ammonia and ammonium salt combinations resulted in higher yields of the β-glycosylamine/carbamate after 24 hours compared to using concentrated commercial ammonia alone. researchgate.netresearchgate.net Microwave-assisted synthesis has also been explored to accelerate the amination reaction, significantly reducing reaction times. mdpi.com A study optimizing microwave-assisted synthesis found that for D-glucuronic acid, ammonium carbamate was the preferred aminating agent in water, with the highest experimental yield of 81.6% achieved at 45°C. mdpi.com

Table 1: Influence of Aminating Agent on this compound Synthesis

Aminating Agent Solvent Temperature (°C) Yield (%) Reference
Ammonium Carbamate Water 45 81.6 mdpi.com
Ammonium Carbonate Water/Methanol Varied - mdpi.com
Mechanistic Insights into Glycosylamine Formation Pathways

The formation of glycosylamines is understood to proceed through a specific mechanistic pathway. The process begins with the opening of the starting aldose ring to form an acyclic aldehyde. cdnsciencepub.com This aldehyde intermediate then reacts with the aminating agent to form an imine, which subsequently undergoes ring closure to yield the glycosylamine. cdnsciencepub.com It is proposed that the kinetically favored furanose forms of the sugar may be populated initially more than the thermodynamically favored pyranose forms during this process. cdnsciencepub.com In the reaction of D-glucuronic acid with ammonia and ammonium salts, several intermediate species have been identified at earlier reaction times, before the formation of the final this compound uronic acid and its carbamate derivative. cdnsciencepub.com

Synthesis from D-Glucose and Related Sugar Precursors

While D-glucuronate is a direct precursor, this compound can also be conceptually derived from D-glucose. The synthesis from D-glucose, however, is noted to be significantly slower than from sodium D-glucuronate. researchgate.net The general synthesis of glycosylamines from unprotected reducing monosaccharides often involves reaction with ammonia in dry methanol. cdnsciencepub.com However, this method can be hindered by the poor solubility of some sugars in methanol. researchgate.net An alternative and efficient method for preparing β-glucopyranosylamines from various sugars, including hexoses and pentoses, utilizes a saturated aqueous solution of ammonium bicarbonate. researchgate.net This approach has been successfully applied to a range of saccharides. researchgate.net Furthermore, two-stage fermentation processes have been developed to produce related compounds from D-glucose, such as 2-keto-L-gulonic acid, an intermediate in vitamin C synthesis. nih.gov This highlights the potential of biotechnological routes starting from D-glucose.

Application of Protective Group Chemistry in Synthesis

Protective group chemistry is a fundamental strategy in organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.orgpressbooks.pubantispublisher.or.id In the context of synthesizing this compound and its analogs, protecting groups can be crucial for achieving selectivity and high yields, especially when dealing with multifunctional molecules.

For instance, in the synthesis of complex glycoconjugates, hydroxyl groups on the sugar ring are often protected to direct the reaction to the anomeric carbon. researchgate.net Common protecting groups for hydroxyls include acetyl (Ac) and benzyl (B1604629) (Bn) groups. libretexts.org The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. organic-chemistry.org For example, a Boc-protected amino group can be removed under acidic conditions, while an Fmoc-protected one is cleaved by basic conditions, allowing for orthogonal strategies in multi-step syntheses. organic-chemistry.org

In some synthetic routes for glucuronic acid derivatives, the carboxyl group is protected as a methyl ester, and the hydroxyl groups are acetylated. mdpi.com This allows for specific modifications at other positions before deprotection. The synthesis of glycosylating agents like glucuronosyl bromide or azide (B81097) often starts from a protected form of D-glucuronic acid. mdpi.com However, a notable advantage of the aqueous synthesis of this compound from sodium D-glucuronate is the ability to directly synthesize N-acyl and N-alkylcarbamoyl derivatives without the need for protective group chemistry. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
D-Glucuronic acid
Sodium D-glucuronate
Ammonium N-β-D-glucopyranuronosyl carbamate
α-D-Glucopyranuronosylamine
D-Glucose
Ammonium carbamate
Ammonium bicarbonate
2-keto-L-gulonic acid
Glucuronosyl bromide
Glucuronosyl azide
N-acyl-β-D-glucopyranuronosylamines
N-alkylcarbamoyl-β-D-glucopyranuronosylamine
Acetyl (Ac)
Benzyl (Bn)
Boc (tert-Butyloxycarbonyl)

Stereoselective Synthesis Methodologies

The controlled, stereoselective synthesis of this compound and its analogs is a significant challenge in carbohydrate chemistry. The desired β-configuration at the anomeric center (C-1) is crucial for biological activity and molecular recognition. Various chemical methods have been developed to achieve high stereoselectivity.

One of the classical and prominent methods for forming a glycosidic linkage is the Koenigs-Knorr method . researchgate.net This approach typically involves the reaction of a peracetylated glycosyl halide (like a bromide or chloride) with an alcohol or, in the case of N-glycosides, an amine. The reaction is promoted by salts of heavy metals, such as silver or mercury, which assist in the departure of the halide leaving group and the subsequent nucleophilic attack. researchgate.net While effective, the toxicity and cost of these promoters have led to the exploration of more environmentally benign alternatives like lithium carbonate (Li₂CO₃), which has shown success in promoting glycosidation with good yields. researchgate.net

The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the protecting group at the C-2 position of the glucuronic acid donor. The use of a participating group, such as an acetyl or benzoyl group, at C-2 typically leads to the formation of a 1,2-trans-glycoside (the β-anomer) via the formation of a cyclic oxonium ion intermediate. This neighboring group participation effectively shields the alpha-face of the anomeric carbon, directing the incoming nucleophile (the amine) to attack from the beta-face.

Another powerful strategy for stereoselective synthesis involves the use of glycosyl trichloroacetimidates as donors. nih.govresearchgate.net These donors, activated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can react with nucleophiles to form glycosidic bonds. The stereoselectivity of this reaction can be controlled by the solvent and the reaction conditions. For instance, the synthesis of a 1,1'-linked disaccharide analog showed that using a 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (B1259523) donor resulted in high stereoselectivity and yield. nih.govresearchgate.net

The table below summarizes key aspects of stereoselective chemical synthesis methodologies applicable to the formation of β-glycosidic linkages.

Method Glycosyl Donor Promoter/Catalyst Key Features Typical Stereoselectivity
Koenigs-KnorrPeracetylated Glycosyl HalideSilver or Mercury Salts, Li₂CO₃Well-established method; promoter toxicity can be a concern. researchgate.netβ-selective with C-2 participating group
Trichloroacetimidate MethodGlycosyl TrichloroacetimidateLewis Acids (e.g., BF₃·OEt₂)High reactivity and good yields; stereoselectivity influenced by reaction conditions. nih.govresearchgate.netGenerally good, can be tuned
nih.govrsc.org-Wittig RearrangementGlucose-derived precursor-Used for C-analogs, where chirality of the sugar induces stereoselective formation of the amino acid moiety. rsc.orgunimib.itHigh stereoselectivity for C-analogs

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer highly specific and stereoselective alternatives to traditional chemical synthesis, often proceeding under mild reaction conditions without the need for extensive protecting group manipulations. symeres.com

Transglycosylation Reactions for N-Glycosidic Bond Formation

Transglycosylation is a process where a glycosidase enzyme catalyzes the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, rather than to water (hydrolysis). nih.gov This can be a powerful method for forming N-glycosidic bonds. For the synthesis of this compound, a suitable glycosidase that recognizes a glucuronic acid-containing donor could be employed. The enzyme would cleave the glycosidic bond of the donor and form a new N-glycosidic bond with an amine acceptor. wikipedia.org

Enzymes like N-acetylhexosaminidases have demonstrated efficient transglycosylation activity, transferring N-acetylglucosamine residues to various acceptors. nih.gov While not directly acting on glucuronic acid, the principle can be extended to other glycosidases. The efficiency of transglycosylation is often dependent on the concentration of the acceptor molecule; higher acceptor concentrations can favor the transfer reaction over hydrolysis. nih.gov

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to a specific acceptor molecule, forming glycosidic bonds with high regio- and stereoselectivity. nih.govnumberanalytics.com These enzymes are nature's catalysts for building complex carbohydrates. nih.gov

For the synthesis of this compound, a glycosyltransferase that utilizes a UDP-glucuronic acid (UDP-GlcUA) donor and an amine-containing acceptor would be ideal. Plant-derived UGTs, for example, are known to glycosylate a wide range of secondary metabolites, transferring glucose from UDP-glucose. mdpi.com Some UGTs have been shown to transfer glucuronic acid as well. The catalytic mechanism of these enzymes, often involving a histidine-aspartate dyad, ensures precise control over the stereochemistry of the newly formed glycosidic bond, typically resulting in an inversion of the anomeric configuration of the donor. nih.govmdpi.com Since UDP-α-D-glucuronic acid is the common donor, an inverting GT would produce the desired β-glycosidic linkage. nih.gov

Glycosynthase and Glycoside Phosphorylase Applications

Glycosynthases are engineered glycosidases in which the catalytic nucleophile has been mutated (e.g., to an alanine (B10760859) or glycine), abolishing its hydrolytic activity. researchgate.net These engineered enzymes can catalyze the formation of a glycosidic bond between a glycosyl fluoride (B91410) donor with the opposite anomeric configuration to the natural substrate and an acceptor molecule. researchgate.net A glycosynthase derived from a β-glucuronidase could potentially be used to synthesize this compound from an α-D-glucuronosyl fluoride donor and an amine acceptor, offering high yields due to the lack of product hydrolysis. researchgate.net

Glycoside Phosphorylases (GPs) catalyze the reversible phosphorolysis of glycosidic bonds. mdpi.comresearchgate.net In the synthetic direction (reverse phosphorolysis), they transfer a glycosyl unit from a sugar-1-phosphate donor to an acceptor. researchgate.net This method avoids the use of expensive nucleotide sugars. A key advantage is the use of relatively stable and accessible sugar-1-phosphate donors. researchgate.net Recently, a novel glycoside phosphorylase from Paenibacillus borealis, belonging to the GH94 family, was identified. This enzyme catalyzes the synthesis of 3-O-β-D-glucopyranosyl-D-glucuronic acid using α-D-glucose 1-phosphate as the donor and D-glucuronic acid as the acceptor. nih.gov This demonstrates the potential of GPs to act on glucuronic acid-containing substrates and form β-glycosidic linkages. The discovery and characterization of new phosphorylases with specificity for glucuronic acid and amine acceptors could provide a direct route to this compound. nih.gov

Enzymatic Method Enzyme Type Donor Substrate Acceptor Substrate Key Advantage
TransglycosylationGlycosidaseGlycoside (e.g., aryl-β-D-glucuronide)AmineUtilizes readily available glycosidases. nih.govnih.gov
GlycosyltransferaseGlycosyltransferase (GT)UDP-α-D-glucuronic acidAmineHigh stereo- and regioselectivity. nih.govfrontiersin.org
GlycosynthaseEngineered Glycosidaseα-D-glucuronosyl fluorideAmineHigh yield due to lack of hydrolytic activity. researchgate.netuea.ac.uk
Glycoside PhosphorylaseGlycoside Phosphorylase (GP)α-D-glucuronic acid 1-phosphateAmineUses stable and accessible sugar-1-phosphate donors. mdpi.comresearchgate.net

Engineered Biocatalysts for Improved Stereocontrol and Yield

The field of protein engineering, including directed evolution and rational design, has become a powerful tool for creating novel biocatalysts with desired properties. nih.govmdpi.com Enzymes can be tailored to accept non-natural substrates, enhance their catalytic efficiency, and improve their stability for industrial applications. symeres.com

For the synthesis of this compound, wild-type enzymes may not exhibit optimal activity or selectivity. Engineering efforts can focus on several aspects:

Altering Substrate Specificity: A glycosyltransferase that naturally uses UDP-glucose could be engineered to efficiently accept UDP-glucuronic acid as a donor.

Enhancing Stereocontrol: While enzymes are generally highly stereoselective, engineering can further enhance this property, ensuring the exclusive formation of the β-anomer. nih.gov

Recent advances have seen the successful engineering of enzymes like reductive aminases (RedAms) for the synthesis of chiral amines, demonstrating the potential to create highly efficient and selective biocatalysts for specific target molecules. mdpi.comd-nb.info Similar approaches can be applied to glycosyltransferases or other relevant enzymes to develop a robust and efficient biocatalytic process for the synthesis of this compound. nih.gov

Chemical Reactivity and Derivatization Strategies of β D Glucopyranuronuronosylamine

Anomeric Reactivity and Stability

The anomeric carbon (C-1) of β-D-glucopyranuronosylamine is a key center for its chemical reactivity. Its stereochemistry and the nature of its substituents significantly influence the molecule's stability and behavior in solution.

Mutarotation and Anomeric Equilibrium Studies

Like many cyclic sugars, this compound undergoes mutarotation in solution. wikipedia.org This phenomenon involves the interconversion between the α and β anomers via an open-chain intermediate, leading to an equilibrium mixture. wikipedia.orgmasterorganicchemistry.com The change in the specific optical rotation of a solution of a pure anomer over time is a direct measure of this process. wikipedia.orgmasterorganicchemistry.com For instance, if a pure sample of the β-anomer is dissolved, its optical rotation will change until it reaches a constant value, which corresponds to the equilibrium mixture of both α and β anomers. wikipedia.orgrajdhanicollege.ac.in

In an aqueous solution of D-glucose, the equilibrium mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose. wikipedia.orgbyjus.com For this compound in water at 30°C, the mole fraction of the α-anomer at equilibrium is found to be around 7-8%. researchgate.net This indicates a strong preference for the β-anomer in aqueous solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. numberanalytics.com

Influence of Substituents on Anomeric Stability

The stability of the anomers of glucopyranuronosylamine is significantly affected by the nature of the substituents at the anomeric carbon. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation, which would typically be the α-anomer. wikipedia.orgnumberanalytics.com This effect is attributed to a stabilizing stereoelectronic interaction, specifically hyperconjugation between the lone pair of the ring oxygen and the antibonding σ* orbital of the C-N bond. wikipedia.orgdypvp.edu.in

However, steric hindrance and solvent effects can counteract the anomeric effect. dypvp.edu.in In aqueous solutions, substituents often prefer the equatorial position to minimize steric strain and to be better solvated by water molecules. dypvp.edu.in This preference for the equatorial position stabilizes the β-anomer. For instance, in N-acetyl-β-D-glucopyranosylamine, the acetyl group at the anomeric nitrogen provides additional stability. nih.gov The presence of bulky substituents on the nitrogen atom can further influence the conformational preferences around the C-N bond. nih.gov

Anomeric Effect and Reverse Anomeric Effect Investigations

The anomeric effect is a well-established principle in carbohydrate chemistry that favors the axial position for electronegative substituents at the anomeric carbon. wikipedia.orgnumberanalytics.com This effect arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the bond to the anomeric substituent. wikipedia.orgdypvp.edu.in

Conversely, the "reverse anomeric effect" describes the preference for an equatorial orientation of positively charged or electron-deficient substituents at the anomeric carbon. wikipedia.org While there is some debate about the existence of a true reverse anomeric effect, certain experimental observations support this phenomenon. wikipedia.orgnih.gov For example, in some imines of glucosamine (B1671600), the β-anomer with an equatorial hydroxyl group is favored, which is contrary to what the anomeric effect would predict. nih.gov This preference might be due to factors like intramolecular hydrogen bonding or steric effects. nih.gov The polarity of the solvent also plays a crucial role; polar solvents can weaken the anomeric effect, shifting the equilibrium towards the more sterically favored β-anomer. dypvp.edu.in

N-Glycosidic Bond Transformations

The amino group at the anomeric position of this compound is a versatile handle for various chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in glycobiology and medicinal chemistry.

Acylation Reactions leading to N-Acyl-β-D-Glucopyranuronosylamines

The primary amino group of this compound can be readily acylated to form stable N-acyl derivatives. This reaction is a common strategy for introducing various functional groups and for creating glycoconjugates. The acylation can be achieved using a variety of acylating agents, such as acid anhydrides or activated esters. researchgate.netorganic-chemistry.org

For example, N-acylation with N-hydroxysuccinimide esters of amino acids has been used to synthesize N-glycyl-β-glycopyranosylamines in high yields. researchgate.net The reaction of glycosylamines with acylating agents like N-chloroacetyl chloride can also produce N-acyl derivatives with retention of the β-anomeric configuration. researchgate.net The reactivity of the 1-amino function can be influenced by the steric bulk of the acylating reagent; smaller reagents tend to give near-quantitative yields of the desired β-D-derivatives, while larger reagents may result in lower yields and mixtures of anomers. researchgate.net

The synthesis of N-acyl-β-D-glucopyranuronosylamines has been demonstrated directly in an aqueous-organic solution without the need for protecting groups, highlighting a potentially efficient and environmentally friendly approach. researchgate.netresearchgate.net

Acylating AgentProductYieldReference
N-Boc-glycine N-hydroxysuccinimide esterN-glycyl-β-glycopyranosylaminesup to 75% researchgate.net
N-Z-glycine N-hydroxysuccinimidyl esterN-glycyl-β-glycopyranosylaminesup to 70% researchgate.net
N-Chloroacetyl chlorideN-Chloroacetamido derivativesHigh yield researchgate.net
Dansyl chloride, carboxyfluoresceinN-Acyl derivatives10-20% researchgate.net

Alkylation and Carbamoylation for N-Alkylcarbamoyl-β-D-Glucopyranuronosylamines

In addition to acylation, the amino group of this compound can undergo alkylation and carbamoylation reactions. These transformations introduce alkyl and carbamoyl (B1232498) moieties, respectively, further diversifying the range of accessible derivatives.

The synthesis of an N-alkylcarbamoyl-β-D-glucopyranuronosylamine has been successfully achieved directly in an aqueous-organic solution, again avoiding the use of protective group chemistry. researchgate.netresearchgate.net Alkylation of primary and secondary amines with N-chloroacetyl-β-glycopyranosylamines has been shown to be an efficient method for incorporating carbohydrate residues into various molecules. researchgate.net

These derivatization strategies are crucial for creating glycoconjugates with tailored properties for various applications, including the development of probes for studying carbohydrate-protein interactions and the synthesis of potential therapeutic agents. researchgate.netacs.org

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine at the anomeric position of this compound serves as a potent nucleophile for the synthesis of various derivatives, including ureas and thioureas. These functional groups are of significant interest in medicinal chemistry and materials science.

The general synthesis of thiourea derivatives involves the reaction of a primary amine with an isothiocyanate. mdpi.comanalis.com.my For this compound, this reaction proceeds by the nucleophilic attack of the anomeric amine on the electrophilic carbon of the isothiocyanate, as depicted in the reaction scheme below. This method is straightforward and typically provides high yields. mdpi.com Similarly, urea derivatives are accessible through the reaction of the glycosylamine with an isocyanate. asianpubs.orgnih.gov

A significant advantage is the ability to perform these reactions without the need for protecting groups on the sugar's hydroxyls. Research has demonstrated the direct synthesis of an N-alkylcarbamoyl-β-D-glucopyranuronosylamine (a urea derivative) in an aqueous-organic solution. researchgate.net This approach enhances the synthetic efficiency and aligns with green chemistry principles by reducing the number of synthetic steps. researchgate.net

Some synthetic strategies may employ protected sugar intermediates, such as reacting 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with various amines to form complex thiourea derivatives containing a glucose moiety. rsc.org

Table 1: Synthesis of Urea and Thiourea Derivatives

Derivative Type General Reactants Key Features
Urea This compound + Isocyanate (R-N=C=O) Can be synthesized directly in aqueous-organic media without protecting groups. researchgate.net

| Thiourea | this compound + Isothiocyanate (R-N=C=S) | Common and efficient method for forming thiourea linkage. mdpi.comresearchgate.net |

Nucleophilic Reactivity in Organic Synthesis

The anomeric amine of this compound imparts significant nucleophilic character to the molecule, making it a valuable building block in organic synthesis. This reactivity is frequently exploited for the formation of amide and carbamoyl linkages, which are fundamental in the construction of neoglycoconjugates and other biologically relevant molecules.

The synthetic utility of unprotected this compound as a nucleophile has been clearly established. In one study, the compound was reacted directly in an aqueous-organic solution to produce N-acyl and N-alkylcarbamoyl derivatives. researchgate.net Specifically, the synthesis of three different N-acyl-β-D-glucopyranuronosylamines was achieved, showcasing the amine's reactivity towards acylating agents. researchgate.net This direct acylation highlights the chemoselectivity of the anomeric amine, which reacts preferentially over the hydroxyl groups under specific conditions.

Furthermore, the same study reported the successful synthesis of an N-alkylcarbamoyl-β-D-glucopyranuronosylamine, demonstrating its nucleophilic addition to an isocyanate. researchgate.net These reactions, performed without resorting to complex protection-deprotection sequences, underscore the compound's practical value as a nucleophilic scaffold in organic synthesis. researchgate.net

Hydroxyl Group Derivatization

The pyranose ring of this compound is decorated with multiple hydroxyl groups, which present further opportunities for chemical modification. Derivatization of these groups through reactions like esterification and etherification can significantly alter the compound's physical and biological properties.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. byjus.com This reaction is a fundamental transformation in carbohydrate chemistry. The reactivity of the different hydroxyl groups can vary, with the primary alcohol at the C-6 position being generally more sterically accessible and thus more reactive than the secondary alcohols on the ring. ntnu.norsc.org Enzymatic approaches, for instance using lipases, have been shown to be highly regioselective, favoring the esterification of the primary hydroxyl group in glucose derivatives. mdpi.com Solvent-free esterification methods have also been developed for sugars, offering an environmentally friendly alternative. orientjchem.org

Etherification, the formation of an ether linkage (R-O-R'), can be achieved by reacting the hydroxyl groups with alkylating agents under basic conditions (Williamson ether synthesis) or through other modern methods. google.comorganic-chemistry.org As with esterification, the primary C-6 hydroxyl group is often the most amenable to selective etherification due to reduced steric hindrance. researchgate.net

Table 2: General Reactions for Hydroxyl Group Derivatization

Reaction Reagents Typical Site of Reaction
Esterification Carboxylic Acid/Anhydride/Acyl Chloride Preferentially at the C-6 primary hydroxyl group. mdpi.com

| Etherification | Alkyl Halide + Base | Preferentially at the C-6 primary hydroxyl group. researchgate.net |

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the multiple hydroxyl groups of this compound is a significant challenge in its synthetic manipulation. However, strategies developed for related molecules like glucose and glucuronic acid can be applied. The inherent differences in the reactivity of the hydroxyl groups—primary versus secondary—is a key factor that can be exploited. rsc.org

One-pot protection protocols have been designed for glucose that allow for the transformation of a fully silylated sugar into a variety of differentially protected alcohols, which can then serve as building blocks for further synthesis. nih.gov These methods often rely on the fine-tuning of catalysts and reaction conditions. For derivatives of D-glucuronic acid, a method has been reported that allows for the differential functionalization of all four secondary hydroxyl groups without the use of traditional protecting groups, by transforming the sugar into a rigid bicyclic system. researchgate.netnih.gov

Other strategies for achieving regioselectivity include:

Enzymatic Catalysis : Enzymes can offer high selectivity for a specific position, such as the C-6 primary alcohol. mdpi.com

Organotin Intermediates : The use of organotin reagents can activate specific hydroxyl groups towards acylation or alkylation. unina.it

Microwave-Assisted Synthesis : Microwave irradiation can enhance reaction rates and, in some cases, improve selectivity in the functionalization of uronic acids. tandfonline.com

These approaches provide a toolbox for the controlled, stepwise modification of the this compound scaffold, enabling the synthesis of complex, well-defined structures.

Conjugation and Coupling Reactions

The dual functionality of this compound, possessing both a nucleophilic amine and a carboxylic acid, makes it an ideal linker molecule for conjugation and coupling reactions. Its ability to be incorporated into larger structures is fundamental to its application in creating advanced biomaterials and therapeutic agents.

Synthesis of Glycoconjugates and Glycoside Mimics

This compound is a pivotal precursor for the synthesis of a wide array of glycoconjugates. The anomeric amine provides a handle for coupling to other molecules, such as peptides, proteins, or polymers. For example, N-acylation of the glycosylamine with amino acids like glycine (B1666218) yields N-glycyl-β-glycopyranosylamines. researchgate.net These derivatives can be further elaborated or coupled to protein carriers, a common strategy in the development of synthetic glycoconjugate vaccines. byjus.com The resulting N-glycosidic linkage is more stable to enzymatic cleavage by glycosidases compared to O-glycosidic bonds, a desirable trait for many biological applications.

The conversion of glycosylamines into glycomonomers, for example by introducing a polymerizable group like an acryloyl moiety, allows for their use in creating glycopolymers. researchgate.net These polymers mimic natural glycoconjugates and are valuable tools for studying carbohydrate-protein interactions.

Furthermore, glycosylamines are used to synthesize glycoside mimics, where the endocyclic oxygen of a normal glycoside is replaced by a nitrogen atom (iminosugars) or the glycosidic oxygen is replaced by a non-hydrolyzable linkage. ntnu.no These mimics are often designed as enzyme inhibitors or pharmacological chaperones. The synthesis can involve the nucleophilic addition of organometallic reagents to the imine form of the glycosylamine, followed by cyclization to create iminosugar C-glycoside structures. researchgate.net

Coupling to Polymeric and Nanomaterial Scaffolds (e.g., Cellulose (B213188) Nanocrystals)

The conjugation of this compound to polymeric and nanomaterial scaffolds is a key strategy for imparting biological functionality to these materials. The primary amine group of this compound serves as a versatile handle for covalent attachment to appropriately functionalized surfaces. Among the various nanomaterials, cellulose nanocrystals (CNCs) have garnered significant attention due to their renewable nature, high surface area, and reactive hydroxyl groups that allow for chemical modification. nih.gov

A prevalent and effective strategy for the covalent immobilization of amine-containing molecules like this compound onto CNCs involves a two-step process: first, the introduction of carboxylic acid groups onto the CNC surface, followed by an amide coupling reaction. researchgate.netsciopen.com

Surface Carboxylation of Cellulose Nanocrystals

The native surface of cellulose is rich in hydroxyl groups. nih.gov To facilitate coupling with amines, these hydroxyls, particularly the primary hydroxyl at the C6 position of the anhydro-D-glucose units, can be selectively oxidized to carboxylic acids. mdpi.com The most common method for this transformation is 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation. sciopen.commdpi.com This reaction selectively converts the primary hydroxyl groups into carboxyl groups, creating a surface decorated with negative charges, often referred to as polyglucuronic acid or cellouronic acid. sciopen.comcnrs.fr The resulting carboxylated CNCs (cCNCs) are stable in aqueous suspensions and ready for subsequent conjugation. researchgate.net

Alternatively, carboxylation can be achieved through other methods such as using ammonium (B1175870) persulfate in a one-step process that simultaneously isolates and carboxylates the CNCs. canada.ca Another approach involves the cleavage of the C2-C3 bond of the glucose units using sodium periodate, followed by oxidation with sodium chlorite (B76162) to yield 2,3-dicarboxylated CNCs. mdpi.com

Amide Bond Formation

With carboxyl groups present on the CNC scaffold, this compound can be covalently attached via the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). wiley.comresearchgate.net

The mechanism involves the activation of the carboxyl groups on the cCNC surface by EDC to form a highly reactive O-acylisourea intermediate. wiley.comresearchgate.net This intermediate is susceptible to nucleophilic attack by the primary amine of this compound. The addition of NHS enhances the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable NHS-ester, which then reacts with the amine to form the desired amide linkage, releasing NHS. researchgate.net This EDC/NHS coupling chemistry is widely used for bioconjugation in aqueous media under mild conditions. cnrs.frwiley.com

Research has demonstrated the successful amidation of TEMPO-oxidized CNCs with various primary amines, confirming the formation of covalent amide bonds through spectroscopic analysis. researchgate.netcnrs.fr For instance, studies on the coupling of amines to polyglucuronic acid have used 13C NMR spectroscopy to identify the characteristic signal of the acetamide (B32628) moiety, confirming the amide linkage. cnrs.fr A similar approach has been conceptualized for the delivery of the drug gemcitabine, where glucuronic acid was conjugated to amine-functionalized smart CNCs, showcasing the versatility of this sugar acid in nanoparticle functionalization. researchgate.net

The table below summarizes representative findings related to the chemical strategies applicable to the coupling of this compound to cellulose nanocrystal scaffolds.

Scaffold Pre-functionalizationCoupling ReagentsMoiety to be CoupledKey FindingsReference(s)
TEMPO-mediated oxidation of CNCsEDC, NHSPrimary amines (e.g., 4-amino TEMPO)Successful formation of amide bonds on the CNC surface, creating functionalized nanocrystals. researchgate.net
TEMPO-mediated oxidation of Cellulose IIIEDAC, NHSVarious linear and cyclic aminesSystematic observation of amide bond formation confirmed by FTIR and NMR spectroscopy. cnrs.fr
One-step ammonium persulfate treatment of celluloseEDCAminoanthracene, AvidinProduction of highly uniform, carboxylated CNCs amenable to conjugation with fluorescent molecules and proteins. canada.ca
Grafting of allylamine (B125299) and acrylic acid onto CNCs-Glucuronic acidSuccessful conjugation of glucuronic acid to amine-functionalized smart CNCs for targeted drug delivery applications. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.researchgate.net

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including β-D-Glucopyranuronosylamine. researchgate.netslideshare.net It provides unparalleled insight into the chemical environment of individual atoms within a molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the chemical structure of this compound. researchgate.netcdnsciencepub.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals. iosrjournals.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and their directly attached carbons, respectively. iosrjournals.orgipb.pt

In a study of the reaction products of D-glucuronic acid with ammonia (B1221849), complete assignment of the ¹H and ¹³C NMR spectra for this compound was achieved using ¹H–¹H homonuclear and ¹H–¹³C heteronuclear correlation experiments. researchgate.netcdnsciencepub.com The chemical shifts provide information about the electronic environment of each nucleus, while coupling constants (J-values) between adjacent protons help determine their dihedral angles, which is crucial for establishing the stereochemistry and ring conformation. capes.gov.brmagritek.com For instance, the coupling constant between the anomeric proton (H-1) and H-2 can differentiate between the α and β anomers. magritek.com

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.4~85
2~2.8~57
3~3.4~74
4~3.4~72
5~3.7~77
6-~177
Note: Chemical shifts can vary slightly depending on solvent and experimental conditions.

While there is no direct mention in the search results of ¹⁹F NMR specifically for this compound, this technique is highly valuable for studying fluorinated derivatives of carbohydrates. researchgate.net Fluorine-19 (¹⁹F) is a sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for monitoring the introduction of fluorine atoms into a molecule and studying the resulting electronic and conformational changes. For fluorinated sugar derivatives, ¹⁹F NMR, including 2D-¹⁹F-EXSY experiments, can be used to assess their properties, such as membrane transport. researchgate.net

NMR spectroscopy is instrumental in determining the solution-state conformation of this compound. nih.gov The pyranose ring of glucuronic acid derivatives typically adopts a chair conformation. magritek.com The magnitudes of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectra are used to determine the dihedral angles between adjacent protons, which in turn defines the ring's conformation. capes.gov.brmagritek.com Nuclear Overhauser Effect (NOE) experiments, such as ROESY, can provide through-space distance information between protons, further refining the conformational model. researchgate.netcopernicus.org These analyses help to establish the preferred orientation of substituents (axial vs. equatorial) on the pyranose ring. nih.gov

Mass Spectrometry (MS) Techniques.creative-proteomics.com

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. jeolusa.comresearchgate.net For this compound, MS is used to confirm its formation and study its fragmentation patterns. researchgate.netcdnsciencepub.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing non-volatile and thermally labile molecules like carbohydrates. researchgate.netthermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to yield structural information. jeolusa.com

Chromatographic Separations (HPLC, GC-MS) and Derivatization for Analysis.researchgate.net

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or biological samples. gentechscientific.com

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound. gentechscientific.comchromatographyonline.com Separation is typically achieved on a reversed-phase column (e.g., C18) with a polar mobile phase. chromatographyonline.com Detection can be accomplished using various detectors, but since this compound lacks a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. researchgate.netactascientific.com Pre- or post-column derivatization chemically modifies the analyte to make it more easily detectable. actascientific.comslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires the derivatization of the polar and non-volatile this compound to increase its volatility. gentechscientific.comnih.gov Common derivatization methods for carbohydrates include silylation, acetylation, or methylation. nih.gov These reactions replace the polar hydroxyl and amine groups with less polar, more volatile groups. mdpi.com The derivatized compound is then separated by GC and detected by MS, which provides both retention time and mass spectral data for identification. d-nb.infonih.govnih.gov

TechniqueSample Volatility RequirementDerivatizationTypical Application for this compound
HPLC LowOften required for enhanced detection. researchgate.netactascientific.comSeparation and quantification in aqueous mixtures. chromatographyonline.com
GC-MS HighNecessary to increase volatility. nih.govAnalysis of volatile derivatives for identification and quantification. d-nb.infonih.gov

Computational and Theoretical Investigations of β D Glucopyranuronuronosylamine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. wikipedia.orgmdpi.comhi.is In the context of glycosidic compounds like β-D-Glucopyranuronosylamine, DFT calculations are crucial for understanding the nature of the glycosidic bond, which links the glucuronic acid moiety to the amine.

Studies on related molecules, such as N-glycans and nucleosides, reveal that the stability of the protein-N-glycan linkage is governed by a combination of factors including electrostatic complementarity, non-polar surface burial, and specific molecular orbital interactions. nih.gov DFT calculations, often at levels like B3LYP, are employed to analyze these electronic effects. aps.orgnih.gov For instance, Natural Bond Orbital (NBO) analysis can be used to explore key bonding concepts, such as the anomeric effect, which plays a significant role in the stability of the glycosidic bond in glucans. researchgate.net

DFT is also used to analyze how factors like sugar pucker and the orientation of substituents influence the electronic environment and coupling constants across the glycosidic bond, which can be correlated with NMR data. acs.org By calculating properties such as orbital energies, charge distributions, and bond energies, DFT provides a detailed picture of the molecule's electronic landscape. This information is fundamental to predicting the most stable conformations and understanding how the molecule will interact with its environment. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for Glycosidic Bond Analysis (Note: This table presents typical parameters investigated in DFT studies of glycosidic bonds, as specific data for this compound is not available. Values are hypothetical examples.)

Parameter Description Illustrative Value
Glycosidic Torsion Angle (Φ) The dihedral angle defining the orientation around the C1-N bond. -60° to +60° (anti) or 180° (syn)
Bond Dissociation Energy (BDE) The energy required to break the C1-N glycosidic bond. ~20-30 kcal/mol
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. ~5-7 eV
Mulliken Atomic Charges The partial charge calculated for key atoms (e.g., C1, N, O4'). C1: +0.25, N: -0.45, O4': -0.60

| ¹J(C1'-H1') Coupling Constant | One-bond NMR coupling constant influenced by sugar pucker and electronic effects. | ~160-170 Hz |

Molecular Dynamics (MD) Simulations of Conformation and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. volkamerlab.org For this compound, MD simulations provide critical insights into its conformational flexibility, solvation, and interactions with biological macromolecules. These simulations can reveal how the molecule behaves in an aqueous environment, tracking changes in its three-dimensional shape, from the pucker of the pyranose ring to the rotation around the glycosidic bond. rsc.orgiium.edu.my

Furthermore, MD simulations are instrumental in understanding how the binding of a ligand, such as UDP-glucuronic acid to a glycosyltransferase, can induce specific conformational changes in the protein. nih.gov These dynamic insights are essential for understanding how this compound and its derivatives might be recognized and processed by enzymes. The results from MD simulations can reveal ligand-dependent conformational transitions and help identify flexible regions of the molecule. plos.orgmdpi.com

Table 2: Key Parameters Analyzed in MD Simulations of Glycans (Note: This table outlines typical analyses performed in MD studies of molecules like this compound. The findings are generalized from studies on related compounds.)

Parameter Insight Provided Typical Findings in Glycan Simulations
Root-Mean-Square Deviation (RMSD) Stability of the molecular conformation over time. Backbone RMSD stabilizes after an initial equilibration period, indicating a stable trajectory.
Root-Mean-Square Fluctuation (RMSF) Flexibility of individual atoms or residues. Higher fluctuations observed in terminal groups and flexible loops.
Dihedral Angle Analysis Conformational preferences (e.g., glycosidic bond orientation). Preferred ranges for Φ and Ψ angles, revealing the most populated conformational states.
Hydrogen Bond Analysis Solute-solvent and intramolecular interactions. Dynamic network of hydrogen bonds with water; persistent intramolecular H-bonds stabilize certain conformations.

| Solvent Accessible Surface Area (SASA) | Exposure of the molecule to the solvent. | Changes in SASA can indicate conformational changes or ligand binding. |

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical (QC) calculations, including DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions at an atomic level. rsc.orgnih.govchemrxiv.org For this compound, these methods can be used to model reactions such as its formation (N-glycosylation) or its cleavage (hydrolysis). By mapping the potential energy surface of a reaction, QC calculations can identify the structures of transition states and intermediates, as well as determine the activation energies (energy barriers) for each step. sciopen.com

For example, studies on the acid-catalyzed hydrolysis of the β-1,4 glycosidic bond in cellulose (B213188) models show that the reaction proceeds through a multi-step mechanism involving protonation of the glycosidic oxygen, elongation of the C-O bond, and nucleophilic attack by water. researchgate.netacs.org QC calculations can pinpoint the transition state, which often corresponds to the moment of proton transfer and bond elongation. acs.org Similarly, combined quantum mechanics/molecular mechanics (QM/MM) simulations, which treat the reactive center with high-level quantum mechanics and the surrounding enzyme environment with classical mechanics, are used to study enzymatic reactions. acs.orgwhiterose.ac.uk These studies have revealed that enzymes can impose conformational distortions on the sugar ring to facilitate catalysis. acs.orgwhiterose.ac.uk

These computational approaches allow for the investigation of different proposed mechanistic pathways, helping to determine the most energetically favorable route. nih.govsciopen.com Such insights are crucial for understanding the chemical stability of this compound under different conditions and the mechanisms by which enzymes might catalyze its transformation.

Table 3: Illustrative Energy Profile for a Glycosidic Bond Cleavage Reaction (Note: This table provides a hypothetical example of data obtained from quantum chemical calculations for a reaction mechanism. Values are illustrative.)

Reaction Step Species Relative Free Energy (kcal/mol) Description
1 Reactant Complex (R) 0.0 Substrate bound in the active site.
2 Transition State 1 (TS1) +23.0 Proton transfer to glycosidic nitrogen and C-N bond elongation.
3 Intermediate (I) +5.5 Oxocarbenium ion-like intermediate formed after bond cleavage.
4 Transition State 2 (TS2) +15.0 Nucleophilic attack by water on the anomeric carbon.

Ligand-Protein Docking and Binding Free Energy Calculations for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for studying how derivatives of this compound might interact with protein targets, such as enzymes or transporters. Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like shape complementarity and intermolecular interactions, including hydrogen bonds and van der Waals forces. plos.orgnih.gov

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy. researchgate.netfrontiersin.orgresearchgate.net These calculations provide a more accurate estimate of the binding affinity by considering solvation effects and the energies of the ligand, protein, and complex. researchgate.netresearchgate.net The binding free energy (ΔG_bind) is a key indicator of the stability of the protein-ligand complex. nih.gov

These computational tools are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for further testing. nih.govfrontiersin.org For derivatives of this compound, these methods could be used to predict their ability to inhibit a target enzyme by comparing their calculated binding energies and binding modes to those of a known substrate or inhibitor. The combination of docking and free energy calculations provides a powerful in silico platform for designing and evaluating novel bioactive molecules based on the this compound scaffold.

Table 4: Example of Ligand-Protein Interaction Analysis from Docking and Free Energy Calculations (Note: This table is a representative example of results from a computational docking and binding energy study. Compounds and values are hypothetical.)

Compound Docking Score (kcal/mol) Binding Free Energy (ΔG_bind, MM/GBSA) (kcal/mol) Key Interacting Residues
This compound -7.5 -35.8 Asp150, Arg216, Tyr300
Derivative A -9.2 -50.1 Asp150, Arg216, Tyr300, Phe412
Derivative B -6.8 -28.4 Asp150, Tyr300

| Reference Inhibitor | -10.1 | -60.2 | Asp150, Arg216, Trp220, Phe412 |


Biological Roles and Applications in Non Human Systems and Mechanistic Studies

Role as Intermediates in Non-Human Biosynthetic Pathways (e.g., Glycoproteins, Nucleic Acids)

In many organisms, the activated form of glucuronic acid, UDP-glucuronic acid (UDP-GlcA), is a critical precursor in the biosynthesis of a wide array of polysaccharides. wikipedia.orgdiva-portal.org UDP-GlcA is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase. wikipedia.orgnih.gov This nucleotide sugar is a key building block for creating complex carbohydrates, including microbial polysaccharides that can be essential for the structure and function of microorganisms, such as in the formation of protective capsules in pathogenic fungi like Cryptococcus neoformans or in the biofilms of bacteria like Bacillus cereus. nih.govnih.gov

While direct evidence for β-D-Glucopyranuronosylamine as a widespread intermediate is limited, its structural relationship to glucuronic acid suggests a potential role in pathways where aminated sugars are incorporated. For instance, in bacteria, a diverse range of monosaccharides, far exceeding those found in mammals, are used to build surface glycans, and enzymatic pathways exist to modify these sugars, including amination. biorxiv.org The biosynthesis of many bacterial polysaccharides involves the enzymatic assembly of nucleotide-activated sugar precursors in the cytoplasm. biorxiv.org Given that glucuronic acid is a component of some bacterial polysaccharides, it is plausible that aminated derivatives could be formed and incorporated into these structures, although specific pathways involving this compound are not yet fully elucidated.

Regarding glycoproteins, their synthesis involves the attachment of oligosaccharide chains to proteins, a process known as glycosylation. lndcollege.co.in This process relies on nucleotide-sugar donors. While glucosamine (B1671600) and N-acetylglucosamine are common components of these glycans, the direct role of this compound as a precursor is not well-established in the literature. Similarly, nucleic acid biosynthesis involves purine (B94841) and pyrimidine (B1678525) bases attached to ribose or deoxyribose sugars, and the direct incorporation of this compound into this process is not a known pathway. drfungus.org

Exploration as Enzyme Inhibitors and Substrate Analogs

The structural similarity of this compound and its derivatives to natural carbohydrate substrates makes them valuable tools for studying and inhibiting enzymes involved in carbohydrate metabolism.

Glycosyltransferases and glycosidases are two major classes of enzymes that synthesize and degrade complex carbohydrates, respectively. mdpi.com Inhibitors of these enzymes are of great interest for both research and therapeutic purposes. researchgate.net The inhibition of glycosyltransferases can be achieved with compounds that mimic the donor substrate (a nucleotide sugar), the acceptor substrate, or both. mdpi.com Analogs of the carbohydrate portion of the donor substrate can act as competitive inhibitors.

Iminosugars, which are carbohydrate mimetics with a nitrogen atom in the ring, are potent inhibitors of glycosidases. Their inhibitory mechanism is often attributed to their ability to mimic the charge and conformation of the transition state of the glycosidic bond cleavage reaction. wikipedia.org 1-N-iminosugars, which have a nitrogen at the anomeric position similar to glycosylamines, have been shown to be highly potent and specific inhibitors of β-glycosidases, with inhibition constants (Ki) in the nanomolar range. mdpi.com This suggests that this compound and its derivatives could serve as scaffolds for the design of potent glycosidase inhibitors. The inhibitory specificity of aminosugar-based inhibitors can also be modulated by N-alkylation, which can alter their binding affinity for different glycosidases. diva-portal.org

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. researchgate.net Inhibition of GP is a therapeutic strategy for managing type 2 diabetes. Derivatives of β-D-glucopyranosyl urea (B33335) have been synthesized and identified as effective inhibitors of glycogen phosphorylase.

A series of N-(4-substituted-benzoyl)-N'-(β-D-glucopyranosyl) ureas were synthesized and evaluated for their inhibitory activity against rabbit muscle glycogen phosphorylase b (RMGPb). Many of these compounds were found to be low micromolar inhibitors, with the 4-methylbenzoyl derivative being the most potent, exhibiting a Ki of 2.3 μM. Crystallographic studies of these inhibitors in complex with RMGPb revealed that they bind at the active site and can induce conformational changes in the enzyme, such as a shift in the 280s loop, which is important for catalysis. The binding of these urea derivatives involves interactions with both the protein and surrounding water molecules, highlighting the importance of the entire binding pocket environment.

The inhibitory properties of these compounds are presented in the table below:

CompoundSubstituent (R)Kᵢ (µM)
1 H10.5
2 4-Methyl2.3
3 4-Phenyl5.8
4 4-Chloro6.2
5 4-Hydroxy15.1
6 4-Methoxy7.9
7 4-Nitro12.6
8 4-Amino20.3
9 4-Carboxy>100
10 4-Carbomethoxy18.5

Data sourced from kinetic studies on rabbit muscle glycogen phosphorylase b.

The enzyme (1,3)-β-D-glucan synthase is essential for the synthesis of β-glucan, a major component of the fungal cell wall, and is a key target for antifungal drugs. drfungus.orgnih.gov This enzyme is absent in mammals, making it an attractive target for selective antifungal therapy. nih.gov Several classes of natural products, including the echinocandins, pneumocandins, and papulacandins, are known inhibitors of this enzyme. nih.govresearchgate.net

The development of synthetic and semi-synthetic analogs of these natural products has led to clinically useful antifungal agents. nih.govnih.gov For example, chemical modification of the lipopeptidolactone RO-09-3655 led to the identification of highly potent (1,3)-β-D-glucan synthase inhibitors. nih.gov Similarly, the synthesis of analogs of papulacandin D has been explored to develop new antifungal agents. nih.gov While there is no direct report of this compound analogs being tested as inhibitors of this enzyme, the general principle of using carbohydrate-based molecules to target this enzyme suggests that such analogs could be of interest for future research in this area. oeilresearch.com

Mechanistic Studies of Biological Recognition and Interaction in Model Systems

The study of how this compound and its derivatives interact with proteins provides fundamental insights into the principles of molecular recognition in biological systems. X-ray crystallography has been a powerful tool in this regard, revealing the detailed interactions between carbohydrate-based inhibitors and their target enzymes.

For instance, structural studies of β-glucosidase from the thermophilic bacterium Caldicellulosiruptor saccharolyticus have provided a detailed view of the enzyme's active site and how it binds to its substrate and products. wikipedia.orgluc.edu Such studies reveal the network of hydrogen bonds and van der Waals interactions that are responsible for the specific recognition of the carbohydrate ligand. By studying the binding of analogs, researchers can understand the contribution of different functional groups to the binding affinity and specificity. The introduction of an amino group at the anomeric position, as in this compound, can lead to different interactions compared to a hydroxyl group, potentially forming stronger hydrogen bonds or salt bridges if the amino group is protonated.

Application in Molecular Sensing and Metal Chelation Studies

The unique chemical properties of this compound and its parent compound, glucuronic acid, make them interesting candidates for applications in molecular sensing and metal chelation.

The development of fluorescent sensors for the detection of carbohydrates is an active area of research, particularly for monitoring glucose levels. researchgate.net Many of these sensors are based on boronic acids, which can reversibly bind to the diol groups of sugars, leading to a change in the fluorescence properties of an attached fluorophore. dtu.dkbohrium.com Given the structural similarity of this compound to glucose, it is conceivable that similar sensor systems could be designed to detect this compound or its derivatives.

Glucuronic acid is known to be an excellent chelating agent for metal ions, especially in alkaline solutions. The presence of both carboxyl and hydroxyl groups allows it to form stable complexes with a variety of metal ions. The introduction of an amino group in this compound could further enhance its metal-chelating properties by providing an additional coordination site. The ability of molecules to bind metal ions is important in various applications, from the development of new drugs to the design of contrast agents for medical imaging and the removal of heavy metals from the environment. nih.gov The potential of this compound and its derivatives as metal chelators remains an area for future exploration.

Prebiotic and Metabolic Transformations in Microbial Systems

The role of this compound in non-human microbial systems is an area of increasing interest, particularly concerning its potential as a prebiotic substance and its subsequent metabolic transformations by microorganisms. While direct studies on this compound are limited, inferences can be drawn from the well-documented microbial metabolism of structurally related compounds, such as glucuronides and amino sugars.

Role in Microbial Growth Promotion and Utilization

Microorganisms in various environments, especially the gut microbiota, are adept at utilizing a wide array of carbohydrates for growth and energy. The utilization of glucuronic acid, a key component of this compound, is well-established. Gut bacteria produce β-glucuronidase enzymes that cleave glucuronic acid from conjugated molecules, known as glucuronides. researchgate.netmicroba.comnih.gov This liberated glucuronic acid can then serve as a valuable carbon source for certain bacteria, including some pathogenic strains like Citrobacter rodentium. pnas.org

It is hypothesized that this compound could similarly serve as a nutrient source for microorganisms possessing the appropriate enzymatic machinery. The cleavage of the N-glycosidic bond in this compound would release glucuronic acid and ammonia (B1221849). Both of these molecules can be readily assimilated into microbial metabolic pathways. Glucuronic acid can enter central carbon metabolism, while ammonia provides a crucial source of nitrogen for the synthesis of amino acids and other nitrogenous compounds.

The metabolism of other amino sugars, such as N-acetylglucosamine (GlcNAc), by bacteria is extensively studied. bohrium.comuniversiteitleiden.nl Microorganisms possess specific transporters and enzymes to internalize and process these molecules, underscoring their metabolic flexibility. universiteitleiden.nl While the specific transporters and enzymes for this compound have not yet been identified, the existing knowledge on amino sugar metabolism provides a framework for its potential utilization by microbial communities.

Table 1: Potential Microbial Utilization of this compound Components
ComponentPotential Microbial FateKey Metabolic Role
Glucuronic AcidEntry into central carbon metabolism (e.g., pentose (B10789219) phosphate (B84403) pathway, Entner-Doudoroff pathway)Carbon and energy source
AmmoniaAssimilation into nitrogen-containing biomolecules (e.g., amino acids, nucleotides)Nitrogen source

Biotransformation Pathways and Products

The biotransformation of this compound by microbial systems is likely initiated by the enzymatic hydrolysis of the N-glycosidic bond. This reaction would be catalyzed by a type of glycoside hydrolase, although the specific enzyme class that acts on N-glycosyl compounds like this compound is not yet fully characterized. Glycoside hydrolases are a diverse group of enzymes that cleave glycosidic bonds and are widespread in microorganisms. cazypedia.orgnih.gov

Following the initial hydrolysis, the resulting products, glucuronic acid and ammonia, would be further metabolized through established pathways:

Glucuronic Acid Metabolism: In bacteria such as Escherichia coli, D-glucuronic acid can be catabolized through the isomerase pathway (also known as the Ashwell pathway). This pathway involves the conversion of D-glucuronic acid to D-fructuronic acid, which is then further metabolized to intermediates of central glycolysis.

Ammonia Assimilation: Ammonia is a readily usable form of nitrogen for most microorganisms. It is typically incorporated into organic molecules through the action of enzymes like glutamate (B1630785) dehydrogenase or the glutamine synthetase-glutamate synthase (GS-GOGAT) system.

Uptake: Transport of this compound into the microbial cell via a specific or broad-specificity transporter.

Hydrolysis: Enzymatic cleavage of the N-glycosidic bond by a putative glycoside hydrolase, yielding D-glucuronic acid and ammonia.

Metabolism of Glucuronic Acid: Catabolism of D-glucuronic acid through pathways like the isomerase pathway to generate energy and metabolic intermediates.

Assimilation of Ammonia: Incorporation of ammonia into amino acids and other essential nitrogenous compounds.

Table 2: Proposed Biotransformation Pathway of this compound
StepProcessKey Enzyme(s) (Putative/Known)Products
1UptakePermease/TransporterIntracellular this compound
2HydrolysisGlycoside Hydrolase (putative)D-Glucuronic acid + Ammonia
3Glucuronic Acid CatabolismUronate Isomerase, etc.Metabolic Intermediates (e.g., pyruvate)
4Ammonia AssimilationGlutamate Dehydrogenase, Glutamine SynthetaseAmino Acids, etc.

Further research is necessary to isolate and characterize the specific microorganisms and enzymes involved in the metabolism of this compound. Such studies would provide a more detailed understanding of its biotransformation pathways and its potential applications in microbial systems.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Glycosylamines

The synthesis of glycosylamines, including β-D-Glucopyranuronosylamine, is undergoing a transformation driven by the principles of green chemistry. rsc.org Researchers are actively developing more efficient and environmentally friendly methods to replace traditional synthetic routes, which often involve hazardous reagents and solvents. rsc.orgmdpi.com

A significant area of focus is the development of solvent-free reaction conditions. rsc.org Mechanochemical methods, such as ball milling, have shown great promise in producing glycosylamines in high yields without the need for solvents. rsc.orgresearchgate.net This approach not only reduces waste but also simplifies the purification process. rsc.orgresearchgate.net Microwave-assisted synthesis is another promising green technique that can accelerate reaction times and improve yields. mdpi.commdpi.com

Enzymatic and chemoenzymatic strategies are also gaining traction as highly specific and sustainable alternatives. nih.govnih.gov Enzymes can catalyze the formation of glycosylamines with high regio- and stereoselectivity, often eliminating the need for complex protecting group strategies that are common in traditional carbohydrate chemistry. nih.govacs.org The Kochetkov and Likhoshertov amination methods, which utilize ammonium (B1175870) carbonate or carbamate (B1207046), are examples of protecting-group-free syntheses that are both efficient and cost-effective. mdpi.com

These novel synthetic approaches are not only more sustainable but also open up possibilities for creating a wider diversity of glycosylamine structures for various applications. numberanalytics.com

Advanced Derivatization for Enhanced Biological Probe Development

The development of sophisticated biological probes is crucial for elucidating the complex roles of glycans in biological systems. Glycosylamines, including this compound, serve as valuable intermediates for creating these probes. nih.gov Advanced derivatization strategies are focused on attaching reporter molecules, such as fluorescent labels, to glycosylamines to enhance their detection and enable their use in various bioanalytical techniques. premierbiosoft.comkobv.de

Fluorescent labeling is a widely used strategy for derivatizing N-glycans for analysis by liquid chromatography (LC) and mass spectrometry (MS). premierbiosoft.comfrontiersin.org Labels like 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733) (ProcA) are commonly used, with the latter offering improved ionization efficiency for MS analysis. premierbiosoft.com More recent developments include N-hydroxysuccinimide carbamate-based fluorescent dyes that react rapidly with glycosylamine intermediates, forming stable urea (B33335) linkages. kobv.de This method is advantageous as it proceeds in aqueous solution, avoiding harsh conditions that could degrade sensitive glycan structures. kobv.de

Researchers are also exploring the creation of glycosylamine-based biosensors. nih.gov By immobilizing glycosylamines on electrode surfaces, it is possible to create electrochemical biosensors that can detect specific molecular targets with high sensitivity and specificity. nih.gov These advancements in derivatization are leading to more powerful tools for studying glycan function in health and disease. nih.govnumberanalytics.com

Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental techniques is providing unprecedented insights into the structure, conformation, and reactivity of glycosylamines. acs.orgsharif.edu Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and energetic landscapes of these molecules. sharif.eduglycoforum.gr.jp

MD simulations, for instance, can track the dynamic movements of glycosylamines and their interactions with surrounding molecules, such as water, at an atomic level. glycoforum.gr.jpnih.govrsc.org This allows researchers to understand how factors like the anomeric effect and solvent interactions influence the three-dimensional structure of the molecule. acs.orgresearchgate.net These computational predictions can then be validated and refined through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. sharif.edu

This integrated approach is crucial for understanding the mechanisms of glycosylamine formation and their interactions with biological targets. researchgate.net By combining computational predictions with experimental data, scientists can gain a more complete and accurate picture of the molecular behavior of this compound and other glycosylamines, which is essential for designing new inhibitors, probes, and other functional molecules. nih.gov

Exploration in Glycomics and Glycoengineering Methodologies

Glycosylamines are playing an increasingly important role in the fields of glycomics and glycoengineering. frontiersin.orglongdom.org Glycomics, the comprehensive study of the entire set of glycans (the glycome) in an organism, relies on efficient methods for releasing and analyzing glycans from glycoproteins. nih.govcreative-proteomics.com Enzymatic release of N-glycans using enzymes like PNGase F yields glycosylamines, which can then be derivatized for analysis by MS and other techniques. creative-proteomics.comuni-konstanz.de

Glycoengineering, the manipulation of glycosylation pathways to produce proteins with desired glycan structures, is another area where glycosylamines are proving to be valuable. frontiersin.orgnih.gov Synthetic glycopeptides and glycoproteins with defined glycan structures are essential tools for studying the functional roles of glycosylation. nih.govnih.gov Glycosylamines can serve as key building blocks in the chemoenzymatic synthesis of these complex molecules. nih.govnih.gov For example, N-glycopeptides can be synthesized by coupling glycosylamines with unprotected aspartic acid residues in peptides. frontiersin.orgnih.gov

The ability to synthesize homogeneous glycoproteins with specific glycan structures opens up new avenues for developing therapeutic proteins with improved efficacy and stability. researchgate.net As our understanding of the glycome expands, the applications of this compound and other glycosylamines in glycomics and glycoengineering are expected to grow significantly. longdom.org

Q & A

Q. What are the established synthetic routes for β-D-Glucopyranuronosylamine, and how do reaction conditions influence yield?

this compound is synthesized via nucleophilic substitution of D-glucuronic acid derivatives with ammonia or amines. Aqueous-phase synthesis avoids harsh solvents, with pH (8–10) and temperature (25–50°C) critically affecting reaction kinetics and product stability . Ghadban et al. (2011) reported a 65% yield under optimized conditions (pH 9.5, 40°C, 24 hrs), emphasizing the role of reactant molar ratios (1:2.5 for glucuronic acid:amine) .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Use NMR (¹H/¹³C) to confirm glycosidic bond stereochemistry and uronic acid carboxylation. LC-MS or MALDI-TOF can verify molecular weight (C₆H₁₁NO₇, theoretical m/z 209.06). Polarimetry ([α]D²⁵ = +32°) and FT-IR (C=O stretch at 1720 cm⁻¹) are critical for functional group validation . Reference standards from pharmacopeial sources (e.g., USP) ensure analytical consistency .

Q. How does this compound interact with lectins or glycosidases in glycobiology studies?

The compound’s free amine group enables Schiff-base formation with aldehyde-containing biomolecules. Its uronic acid moiety facilitates binding to lectins (e.g., concanavalin A) via carboxylate interactions. Competitive ELISA assays or surface plasmon resonance (SPR) are standard methods to quantify binding affinity (e.g., Kd ~10⁻⁶ M) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize this compound synthesis?

Apply response surface methodology (RSM) to model variables like microwave power, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) with 3 factors and 20 runs identified microwave irradiation (100 W, 10 mins) as critical for reducing reaction time by 75% compared to conventional heating . Sensitivity analysis via ANOVA (p < 0.05) ensures robust parameter selection .

Q. What strategies resolve contradictions in kinetic data for this compound hydrolysis?

Discrepancies in hydrolysis rates (e.g., t₁/₂ = 8 hrs vs. 12 hrs) may arise from pH-dependent ring-opening or solvent effects. Use stopped-flow spectrophotometry to monitor real-time degradation. Comparative studies in D₂O vs. H₂O can distinguish protonation pathways, while Arrhenius plots (Ea ~45 kJ/mol) validate temperature dependence .

Q. How can this compound be integrated into glycopolymer design for targeted drug delivery?

Functionalize the amine group with acrylate monomers for RAFT polymerization, creating pH-responsive glycopolymers. In vitro assays (e.g., HepG2 cells) show enhanced cellular uptake via asialoglycoprotein receptor (ASGPR) mediation. Size-exclusion chromatography (SEC) and dynamic light scattering (DLS) confirm polymer uniformity (PDI < 1.2) .

Q. What computational methods predict this compound stability in biological matrices?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model glycosidic bond cleavage energetics (ΔG‡ ~85 kJ/mol). Molecular dynamics (MD) simulations in explicit solvent (TIP3P water) predict aggregation tendencies under physiological ionic strength (150 mM NaCl) .

Methodological Considerations

Q. How to ensure reproducibility in this compound synthesis across labs?

Standardize reagents (e.g., CAS 6556-12-3 for D-glucuronic acid) and validate equipment (e.g., calibrated pH meters). Inter-laboratory studies using shared protocols (e.g., Ghadban et al., 2011) reduce variability. Publish detailed Supplementary Materials with raw kinetic datasets .

Q. What ethical frameworks apply when designing this compound-based biomaterials?

Align with FINER criteria: Ensure Feasibility (e.g., scalable synthesis), Novelty (e.g., novel lectin-targeting), and Ethical compliance (e.g., cytotoxicity screening per ISO 10993-5). Document Institutional Review Board (IRB) approvals for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.